molecular formula C8H9BrN2O B14804328 6-Bromo-3-cyclopropoxypyridin-2-amine

6-Bromo-3-cyclopropoxypyridin-2-amine

Cat. No.: B14804328
M. Wt: 229.07 g/mol
InChI Key: KOKUGVCRZKXCAN-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclopropoxypyridin-2-amine is a pyridine derivative characterized by a bromine atom at position 6, a cyclopropoxy group at position 3, and an amine group at position 2. The cyclopropoxy group distinguishes it from simpler alkoxy derivatives due to its steric bulk and electronic effects, which may influence reactivity, solubility, and biological activity .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

6-bromo-3-cyclopropyloxypyridin-2-amine

InChI

InChI=1S/C8H9BrN2O/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

KOKUGVCRZKXCAN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyclopropoxypyridin-2-amine typically involves the bromination of 3-cyclopropoxypyridine followed by amination. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyclopropoxypyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-cyclopropoxypyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular pathways are still ongoing.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Features
This compound 6-Br, 3-O-cyclopropyl, 2-NH₂ C₈H₉BrN₂O Cyclopropoxy group enhances lipophilicity and steric hindrance .
3-Amino-2-bromo-6-methoxypyridine 6-OCH₃, 2-NH₂, 3-Br C₆H₆BrN₂O Methoxy group increases polarity; smaller substituent vs. cyclopropoxy .
5-Bromo-6-chloropyridin-2-amine 5-Br, 6-Cl, 2-NH₂ C₅H₄BrClN₂ Halogen synergy (Br/Cl) may enhance electrophilic reactivity .
3-Bromo-6-fluoropyridin-2-amine 3-Br, 6-F, 2-NH₂ C₅H₄BrFN₂ Fluorine’s electronegativity affects electronic distribution .
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine 3-Br, 5-Cl, 6-CF₃, 2-NH₂ C₆H₃BrClF₃N₂ CF₃ group strongly electron-withdrawing; impacts stability and bioactivity .

Key Observations:

Trifluoromethyl (CF₃) in ’s compound introduces significant electron-withdrawing effects, reducing basicity of the amine group compared to cyclopropoxy .

Electronic Effects :

  • Fluorine () and CF₃ () enhance electrophilicity at adjacent positions, whereas cyclopropoxy may donate electron density via oxygen, altering reactivity patterns .
  • Methoxy () is moderately electron-donating, contrasting with bromo or chloro’s inductive effects .

Synthetic Accessibility :

  • describes the synthesis of imidazopyridines from 3-bromo-5-chloropyridin-2-amine, highlighting the utility of bromo and amine groups in cyclization reactions. Similar strategies may apply to this compound .

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